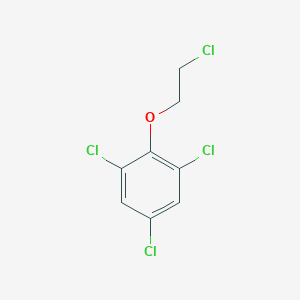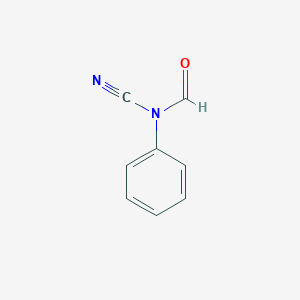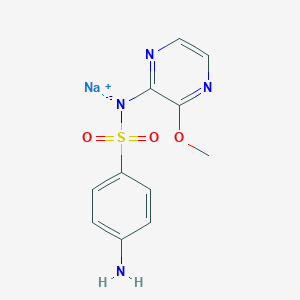
N-cyclohexyl-4-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-4-nitroaniline and related compounds involves various strategies, including the conjugate addition of phenyllithium to linear ω-nitro-α,β,ψ,ω-unsaturated esters followed by intramolecular nitro-Michael cyclization, which yields nitrogen-functionalized cyclohexanes with contiguous chiral centers applicable to the total synthesis of α-, β-, and γ-lycoranes (Yasuhara et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound has been determined through spectroscopic methods and X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n with specific cell parameters. This analysis provides insight into the arrangement of molecules and the stabilization of the crystal packing through N–H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nitrosation processes and cycloaddition reactions. For instance, the nitrosation of N,N-dialkyl aromatic amines using N-cyclopropyl-N-alkylanilines as probes produces N-alkyl-N-nitrosoaniline by cleavage of the cyclopropyl group, indicating a mechanism involving the formation of an amine radical cation followed by rapid ring opening (Loeppky & Elomari, 2000).
Physical Properties Analysis
The physical properties of this compound, such as melting points, solubility, and crystalline structure, can be inferred from its molecular structure and synthesis pathways. The specific arrangement of atoms and the presence of functional groups significantly influence its physical characteristics, making it suitable for various applications in material science and organic chemistry.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with different chemical agents and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. For example, its use in the synthesis of nitrogen-functionalized cyclohexanes showcases its versatility in facilitating the formation of complex molecules with multiple chiral centers, further emphasizing its importance in the development of new synthetic methodologies (Yasuhara et al., 2004).
Applications De Recherche Scientifique
Propriétés chimiques et stockage
“N-cyclohexyl-4-nitroaniline” est un composé chimique avec le numéro CAS : 13663-59-7. Il a un poids moléculaire de 220.27 et est généralement stocké à température ambiante. Il se présente sous forme de poudre .
Utilisation dans les réductions catalytiques
“this compound” peut être utilisée dans les réductions catalytiques de composés nitroaromatiques sur des catalyseurs hétérogènes avec des sous-nanostructures de rhénium . Ce processus est particulièrement important pour la décomposition des composés nitroaromatiques (NAC), qui sont des contaminants clés d'origine anthropique .
Production d'amines aromatiques
Les réductions catalytiques des NAC conduisent à des amines aromatiques (AAM), qui sont des produits chimiques fins et servent de blocs de construction clés pour la synthèse à grande échelle de produits pharmaceutiques .
Développement de nouveaux catalyseurs
“this compound” peut être utilisée dans le développement de nouveaux catalyseurs qui augmentent l'efficacité de la réduction des NAC . Les catalyseurs à base de nanoparticules métalliques sont importants car ils améliorent considérablement les conversions des NAC .
Réhabilitation des NAC
“this compound” peut être utilisée dans la réhabilitation des NAC. Les NAC sont cancérigènes, tumorigènes, toxiques, génotoxiques ou toxiques pour la reproduction . Par conséquent, des efforts considérables ont été déployés pour remédier efficacement aux NAC .
Élimination des polluants industriels
“this compound” peut être utilisée dans les méthodologies d'élimination associées à la 4-nitroaniline (4-NA), un déchet nocif non biodégradable, chimiquement résistant, hautement réactif et un polluant persistant .
Mécanisme D'action
Target of Action
N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .
Mode of Action
Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .
Biochemical Pathways
Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .
Pharmacokinetics
The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of this compound might also be influenced by temperature and other environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396698 | |
| Record name | N-cyclohexyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13663-59-7 | |
| Record name | N-cyclohexyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)

![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)



![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)